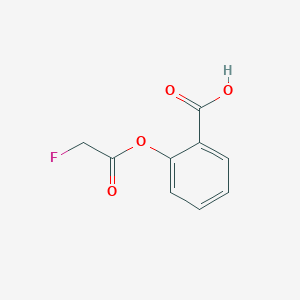

Ácido O-(fluoroacetil)salicílico

Descripción general

Descripción

O-(Fluoroacetyl)salicylic acid, also known as Fluoroaspirin, is the fluoroacetate ester of salicylic acid . It is the fluoroacetate analog of aspirin . Like other fluoroacetate esters, fluoroaspirin is highly toxic .

Molecular Structure Analysis

Salicylic acid, fluoroacetate contains a total of 21 bonds; 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis

O-(Fluoroacetyl)salicylic acid has a molecular formula of C9H7FO4 and a molar mass of 198.15 g/mol . It is highly toxic .Aplicaciones Científicas De Investigación

Agricultura y crecimiento de plantas

El ácido salicílico, un componente clave de este compuesto, se ha encontrado que tiene efectos significativos en el crecimiento de las plantas. Puede mejorar el nivel endógeno de ácido salicílico en las plantas, restaurando el contenido de clorofila y la actividad de la catalasa. Esto conduce a un aumento en la actividad de otros antioxidantes enzimáticos y la formación de antioxidantes no enzimáticos y osmólitos, manteniendo la integridad de la estructura de la membrana y el equilibrio homeostático de las células . En otro estudio, el mayor incremento significativo en el rendimiento hipotético por feddan se obtuvo mediante el tratamiento con ácido salicílico .

Fotosíntesis

Se ha descubierto que el ácido salicílico modula los efectos adversos de las tensiones bióticas y abióticas, actuando como antioxidante y regulador del crecimiento de las plantas. Sin embargo, su papel en la fotosíntesis en condiciones no estresantes es controvertido. La investigación ha demostrado que el ácido salicílico aplicado foliarmente puede disminuir el contenido de clorofila, pero la energía lumínica absorbida se convierte preferentemente en energía fotoquímica en lugar de disiparse como energía térmica .

Exploración petroquímica

Los ácidos benzoicos fluorados, como el ácido 2-(2-fluoroacetoxi)benzoico, han recibido una atención creciente como trazadores conservativos en la exploración petroquímica y las investigaciones geoquímicas debido a sus propiedades fisicoquímicas favorables. Se utilizan para rastrear el movimiento de fluidos en formaciones portadoras de petróleo o gas con el fin de mejorar la producción de hidrocarburos .

Química analítica

En química analítica, los ácidos benzoicos, incluidos los fluorados, a menudo se analizan utilizando un método de HPLC-UV de fase inversa. Este método permite el análisis rápido de una gama de ácidos benzoicos en menos de un minuto con detección UV .

Propiedades ácidas

Se han estudiado las propiedades ácidas de los ácidos benzoicos fluorados, incluido el ácido 2-(2-fluoroacetoxi)benzoico. Estos estudios a menudo implican una búsqueda conformacional exhaustiva en las superficies de energía potencial de las moléculas .

Safety and Hazards

Mecanismo De Acción

Target of Action

O-(Fluoroacetyl)salicylic acid, also known as 2-(2-fluoroacetoxy)benzoic acid, is a derivative of salicylic acid . Salicylic acid is known to target cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain responses .

Mode of Action

It is known that salicylic acid, from which o-(fluoroacetyl)salicylic acid is derived, inhibits the cox enzymes by acetylating a serine residue in the active site of the enzyme . This acetylation prevents the enzyme from synthesizing prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

O-(Fluoroacetyl)salicylic acid likely affects the same biochemical pathways as salicylic acid. Salicylic acid is synthesized from chorismate, which is derived from the shikimate pathway . By inhibiting the COX enzymes, salicylic acid disrupts the synthesis of prostaglandins, affecting various downstream effects such as inflammation and pain responses .

Pharmacokinetics

It is primarily excreted in the urine as salicyluric acid and other metabolites . The serum half-life of salicylic acid is dose-dependent .

Result of Action

The primary result of O-(Fluoroacetyl)salicylic acid’s action is likely similar to that of salicylic acid: a reduction in inflammation and pain due to the inhibition of prostaglandin synthesis . This can have various molecular and cellular effects, including a decrease in the production of inflammatory mediators and a reduction in the sensitization of pain receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-(Fluoroacetyl)salicylic acid. For instance, salicylic acid has been shown to enhance the growth and accumulation of fatty acids and astaxanthin in certain microalgae without causing an increase in reactive oxygen species, suggesting that it may have a protective role under certain environmental stress conditions . Additionally, salicylic acid has been found to play a role in plant responses to various environmental stresses, including water, salinity, and cold stress .

Propiedades

IUPAC Name |

2-(2-fluoroacetyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRKJAXVBVDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957750 | |

| Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-71-6 | |

| Record name | 2-[(2-Fluoroacetyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroaspirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55RH7BA96P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)

![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)